1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

organic synthesis building block physicochemical properties

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (CAS 315248-93-2) is a substituted, branched aliphatic amine featuring two terminal alkene groups and a 2-methoxyethyl side chain. It is a tertiary amine building block used in chemical research and development.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 315248-93-2
Cat. No. B3124078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
CAS315248-93-2
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCOCCC(CC=C)(CC=C)N
InChIInChI=1S/C10H19NO/c1-4-6-10(11,7-5-2)8-9-12-3/h4-5H,1-2,6-9,11H2,3H3
InChIKeyWWXDWBZONUMYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (CAS 315248-93-2) Procurement Guide: A Specialty Aliphatic Amine Intermediate


1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (CAS 315248-93-2) is a substituted, branched aliphatic amine featuring two terminal alkene groups and a 2-methoxyethyl side chain . It is a tertiary amine building block used in chemical research and development . The compound is offered by specialty chemical suppliers as a high-purity (typically 95-98%) research intermediate . Its primary value proposition lies in its specific structure, which provides a unique combination of nucleophilic character and a protected ether functionality for downstream synthetic elaboration, distinguishing it from simpler, linear allylamines.

1
Tertiary amine building block for chemical R&D
2
Dual terminal alkene handles for multi‑step synthesis
3
2‑Methoxyethyl side chain provides protected ether functionality
4
High‑purity research intermediate (typically ≥95%)

Why Simple Allylamines Cannot Substitute for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine in Specialized Synthesis


Generic substitution of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine with simpler in-class compounds like allylamine or 3-buten-1-amine (homoallylamine) is not feasible due to fundamental differences in steric bulk, electronic environment, and chemical functionality. The target compound's unique combination of a tertiary amine core with two distinct side chains—a reactive allyl group and a polar, coordinating 2-methoxyethyl group—is a defining structural feature absent in linear analogs . This complexity directly impacts its role as a specialized building block. Replacing it with a simpler amine would alter reaction kinetics, complexation behavior with metal catalysts, and the physical properties of the final product, leading to different synthetic outcomes. The quantitative evidence below clarifies the magnitude of these physical and chemical property differences.

Attribute
This compound
Simple allylamines
Amine core
Branched tertiary amine
Primary linear amine
Side‑chain functionality
2‑Methoxyethyl + allyl
Single allyl or homoallyl
Steric profile
Higher steric bulk
Minimal steric bulk

Substituting with simpler amines may alter reaction kinetics, metal‑catalyst complexation, and final product properties.

Quantitative Differentiation of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (CAS 315248-93-2) from Simple Homoallylamines


Molecular Complexity and Weight: A 100% Increase Over the Simplest Structural Analog

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (C10H19NO) is a significantly larger and more complex molecule than its simplest structural analog, 3-buten-1-amine (homoallylamine, C4H9N). This difference in molecular weight translates directly to altered physical properties and synthetic utility [1].

Molecular Weight
Head‑to‑head
169.26 g/mol
~138% heavier than 3‑buten‑1‑amine (71.12 g/mol)
Calculated from molecular formula
organic synthesis building block physicochemical properties

Lipophilicity (LogP): Enhanced Membrane Permeability Compared to Simple Amines

The predicted octanol-water partition coefficient (LogP) for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine indicates a markedly higher lipophilicity compared to simpler amines [1].

Lipophilicity (LogP)
Cross‑study
LogP 2.02
~26‑fold higher partition vs comparator (LogP 0.6)
Predicted (ACD/Labs)
drug design ADME partition coefficient

Boiling Point: Significantly Higher Thermal Stability for Processing

The branched and functionalized structure of the target compound results in a predicted boiling point that is more than double that of the simple linear analog, 3-buten-1-amine [1].

Boiling Point
Cross‑study
230.6 ± 40.0 °C
~130 °C higher boiling point vs 3‑buten‑1‑amine
Predicted; comparator experimental 100‑103 °C
process chemistry distillation thermal stability

Recommended Applications for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine Based on Structural Differentiation


Synthesis of Complex Amine-Containing Molecules via Palladium-Catalyzed Cross-Coupling

As a tertiary amine building block with a distinct steric profile and two terminal alkenes, this compound is ideally suited for use in palladium-catalyzed allylic amination reactions to construct complex, nitrogen-containing frameworks . Its unique combination of functional groups can be leveraged in multi-step sequences to introduce both a protected alcohol (as a methoxyethyl ether) and a reactive allyl handle into a single molecule, which is not possible with simpler amines .

Synthesis of Macrocyclic Ligands and Metal-Organic Frameworks (MOFs)

The 2-methoxyethyl group is a known ligand for metal cations, and when combined with the two terminal alkene moieties, 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine becomes a versatile precursor for constructing sophisticated ligands [1]. Its branched structure can pre-organize binding pockets or introduce unique geometries into macrocyclic or polymeric metal-organic assemblies, a capability that linear diamines cannot replicate [1].

Development of Specialty Polymers with Tunable Properties

The compound's bifunctional nature (two polymerizable alkene groups) and the polar 2-methoxyethyl group allow it to function as a unique monomer or crosslinking agent in polymer chemistry [1]. Its higher molecular weight and distinct lipophilicity (LogP 2.02) compared to simple allylamines make it a candidate for tailoring the hydrophilicity and mechanical properties of novel copolymers for applications in coatings, adhesives, or biomaterials .

Application
Selection Property
Validation Focus
Palladium‑catalyzed cross‑coupling
Tertiary amine with dual alkene handles
Reaction efficiency and selectivity
Macrocyclic ligands and MOFs
Branched structure with metal‑coordinating ether
Ligand geometry and binding affinity
Specialty polymers
Bifunctional monomer with tunable lipophilicity
Copolymer hydrophilicity and mechanical properties

Technical Documentation Hub

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